Product packaging for 2-Chloro-4-methylquinolin-6-amine(Cat. No.:CAS No. 90772-83-1)

2-Chloro-4-methylquinolin-6-amine

Cat. No.: B3166109
CAS No.: 90772-83-1
M. Wt: 192.64 g/mol
InChI Key: JBTRMRJZSPSSHU-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinolin-6-amine is a quinoline-based chemical intermediate of significant interest in medicinal and organic chemistry research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . While specific pharmacological studies on this exact compound are not widely reported in the available literature, research on closely related 2-chloroquinoline amine derivatives highlights their potential as key precursors in developing novel therapeutic agents. For instance, analogous compounds have been synthesized and evaluated for their promising antidepressant and antifungal activities . The presence of both chloro and amine functional groups at distinct positions on the quinoline ring makes this compound a versatile building block for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, to create libraries of molecules for biological screening. Researchers primarily utilize this compound in exploratory studies aimed at discovering new bioactive substances, particularly in the fields of central nervous system (CNS) disorders and antimicrobial agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B3166109 2-Chloro-4-methylquinolin-6-amine CAS No. 90772-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTRMRJZSPSSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468075
Record name 6-Quinolinamine, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90772-83-1
Record name 6-Quinolinamine, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 Methylquinolin 6 Amine

Rational Design of Synthetic Pathways

The construction of the 2-Chloro-4-methylquinolin-6-amine molecule relies on established principles of organic synthesis, particularly those developed for heterocyclic compounds. The rational design of its synthesis involves considering the order of bond-forming and functional group manipulation steps to maximize efficiency and yield.

Multi-Step Synthesis Approaches

The synthesis of this compound is typically achieved through a multi-step linear sequence. A common and logical approach begins with the formation of the quinoline (B57606) ring system, followed by targeted functional group interconversions. A frequently employed strategy involves:

Cyclization: Formation of a substituted 2-hydroxy-4-methylquinoline (also known as a 4-methylquinolin-2-one) intermediate.

Chlorination: Conversion of the 2-hydroxy group to a 2-chloro group.

Nitration and Reduction (or vice-versa): Introduction of the 6-amino group, often by nitrating the quinoline ring and subsequently reducing the nitro group.

This stepwise approach allows for the controlled installation of each substituent. For instance, the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was successfully achieved from 4-methoxyaniline through a three-step process of cyclization, nitration, and chlorination. atlantis-press.com

Convergent and Divergent Synthetic Strategies

While linear syntheses are common, divergent strategies offer an efficient way to produce a library of related compounds from a common intermediate. In the context of this compound, a divergent approach could involve the synthesis of a key intermediate, such as 2,4-dichloro-6-nitroquinoline . This intermediate could then be selectively reacted at the 2- and 4-positions and the nitro group could be reduced to create a variety of analogs, including the target compound.

Conversely, a convergent strategy would involve the synthesis of two or more complex fragments that are then coupled together in the final stages. For a molecule of this complexity, a convergent approach is less common than a linear or divergent one.

Precursor Compound Derivatization

The starting materials and the manipulation of their functional groups are critical to the successful synthesis of this compound.

Synthesis from Anilines and Related Intermediates

The quinoline core is most frequently constructed using a substituted aniline (B41778) as a key precursor. The Conrad-Limpach synthesis is a classic and effective method for this transformation. synarchive.comwikipedia.org This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331). wikipedia.orgjptcp.com

For the synthesis of this compound, a logical starting aniline would be a p-phenylenediamine (B122844) derivative where one amino group is protected. This aniline would react with a β-ketoester like ethyl acetoacetate (B1235776). The initial condensation forms a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline core. wikipedia.org High temperatures, often around 250 °C, are typically required for the ring-closing step. wikipedia.org The use of an inert, high-boiling solvent such as diphenyl ether can significantly improve the yield of this cyclization step. wikipedia.orgnih.gov

A plausible pathway starts with p-nitroaniline. This would be subjected to a Conrad-Limpach reaction with ethyl acetoacetate to form 4-methyl-6-nitroquinolin-2-ol .

Functional Group Interconversions on Quinoline Cores

Once the basic quinoline skeleton is assembled, specific functional group interconversions (FGIs) are required to arrive at the final product. Two key transformations are the conversion of the hydroxyl group to a chloro group and the reduction of a nitro group to an amine.

Chlorination of 2-Hydroxyquinolines: The conversion of the 2-hydroxy (or 2-quinolone) tautomer to the 2-chloroquinoline (B121035) is a crucial step. This is typically achieved by treating the hydroxyquinoline with a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose. The reaction involves heating the quinolone in excess POCl₃. nih.gov After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. nih.gov This process would convert an intermediate like 4-methyl-6-nitroquinolin-2-ol into 2-chloro-4-methyl-6-nitroquinoline .

Reduction of Nitro Groups: The final step in one common pathway is the reduction of the 6-nitro group to the 6-amino group. Several methods are available for this transformation. youtube.com A common and effective method is the use of stannous chloride (SnCl₂) in an acidic medium or an alcohol solvent. youtube.com Other reagents include iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). youtube.com For example, the reduction of a related 6-nitroquinoline (B147349) was successfully carried out using titanium(III) chloride in aqueous acetic acid. clockss.org This reduction of 2-chloro-4-methyl-6-nitroquinoline would yield the target compound, This compound .

Reaction Conditions and Optimization Protocols

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is essential for maximizing product yield and purity.

The table below summarizes typical conditions for the key transformations involved in the synthesis of this compound and related structures.

Transformation Precursor Reagents & Catalysts Solvent Temperature & Time Yield Reference
Cyclization (Conrad-Limpach) Substituted Aniline + β-ketoesterNone or Acid CatalystDiphenyl ether250 °C, 20-30 min92-95% nih.gov, wikipedia.org
Chlorination 2-HydroxyquinolinePhosphorus oxychloride (POCl₃)Neat (excess POCl₃)80 °C, 1.5 h97-98% nih.gov
Nitro Reduction 6-NitroquinolineTitanium(III) chloride50% Acetic AcidRoom Temp, 12 hHigh clockss.org
Nitro Reduction NitrobenzeneIron (Fe) powderAcetic AcidRefluxHigh youtube.com
Nitro Reduction NitrobenzeneStannous chloride (SnCl₂)Ethanol (B145695)-High youtube.com

Optimization often involves screening different reagents and conditions. For example, in the synthesis of 2-arylvinylquinolines, a modified Knoevenagel condition using zinc chloride as a catalyst in refluxing DMF was found to be superior to other methods, providing yields of 74-92% in just 0.5-1 hour. nih.gov Similarly, for the amination of 4-chloroquinolines, various protocols exist, from uncatalyzed reactions at high temperatures to base-assisted or acid-catalyzed methods, with microwave irradiation also being an effective modern technique to accelerate the reaction. nih.gov

Catalytic Systems in Synthesis

The synthesis of this compound and its intermediates relies on various catalytic systems to enhance reaction rates, yields, and selectivity. Both the initial quinoline ring formation and the final nitro group reduction are often catalyst-dependent.

For the initial cyclization reaction, such as the Doebner-von Miller or Combes synthesis, a range of acid catalysts are employed. wikipedia.orgwikipedia.org These can be Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate. wikipedia.orgiipseries.org In recent years, heterogeneous catalysts have gained prominence due to their ease of separation and recyclability. For instance, Ag(I)-exchanged Montmorillonite K10 has been effectively used in solvent-free Döebner-von Miller reactions. clockss.org Nanoparticle catalysts, such as silica-functionalized magnetite (Fe₃O₄@SiO₂), have also been shown to improve yields and reduce reaction times in the synthesis of 2-methyl-6-nitroquinoline (B57331). nih.gov

The reduction of the 6-nitro group to the 6-amino group is a pivotal step and is almost exclusively achieved through catalytic hydrogenation. A variety of metal-based catalysts are effective for this transformation. Common choices include Raney nickel and palladium on carbon (Pd/C). nih.govrsc.org Enzymatic catalysis presents a green alternative, with systems like xanthine (B1682287)/xanthine oxidase capable of selectively reducing 6-nitroquinoline to 6-aminoquinoline (B144246) under specific conditions. nih.govnih.gov

The following table summarizes various catalytic systems used in the synthesis of quinolines and the reduction of nitroarenes, which are relevant to the production of this compound.

Reaction Step Catalyst Catalyst Type Key Findings/Application
Quinoline Synthesis (Doebner-von Miller)Hydrochloric Acid (HCl)Brønsted AcidTraditional catalyst for the reaction. iipseries.org
Quinoline Synthesis (Doebner-von Miller)Ag(I)-exchanged Montmorillonite K10Heterogeneous Solid AcidEnables solvent-free conditions and is recyclable. clockss.org
Quinoline Synthesis (Doebner-von Miller)Fe₃O₄@SiO₂ NanoparticlesHeterogeneous NanocatalystIncreases reaction yield and reduces time. nih.gov
Quinoline Synthesis (Friedländer)p-Toluenesulfonic acidBrønsted AcidEffective catalyst, can be used in solvent-free conditions. mdpi.comorganic-chemistry.org
Quinoline Synthesis (Friedländer)Indium(III) triflate (In(OTf)₃)Lewis AcidHighly effective for selective product formation. rsc.org
Nitro Group ReductionRaney Nickel with Hydrazine HydrateHeterogeneous MetalStandard method for the reduction of nitroquinolines. nih.gov
Nitro Group ReductionPalladium on Carbon (Pd/C) with H₂Heterogeneous MetalWidely used for catalytic hydrogenation of nitroarenes. rsc.orgacs.org
Nitro Group ReductionXanthine/Xanthine OxidaseEnzymeSelective reduction under hypoxic conditions, a green alternative. nih.govnih.gov
Nitro Group ReductionCopper(I) salts with visible lightHomogeneous/PhotocatalystGreen method using iPrOH as a hydrogen source. acs.org

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical parameters in the synthetic route to this compound, influencing reaction rates, yields, and in some cases, product selectivity.

In traditional quinoline syntheses like the Doebner-von Miller reaction, strong acids often serve as both the catalyst and the solvent. However, modern approaches have explored a variety of organic solvents. For instance, in the synthesis of quinoline derivatives, solvents such as ethanol, dimethylformamide (DMF), and toluene (B28343) have been utilized. iipseries.orgrsc.orgtandfonline.com The polarity of the solvent can play a significant role; aprotic polar solvents like DMF have been shown to be beneficial for certain zirconocene-catalyzed quinoline syntheses. rsc.org In some cases, solvent-free conditions, often coupled with microwave irradiation, have proven to be highly efficient and environmentally friendly. researchgate.net

Temperature control is equally crucial. The initial cyclization reactions are often conducted at elevated temperatures, typically at the reflux temperature of the chosen solvent, to drive the reaction to completion. iipseries.org For example, the synthesis of 2-methyl-6-nitroquinoline using a nanocatalyst is performed under reflux at 105 °C. nih.gov Microwave-assisted synthesis can significantly shorten reaction times by rapidly heating the reaction mixture to high temperatures. tandfonline.com Conversely, the reduction of the nitro group can sometimes be performed at or near room temperature, although some catalytic systems may require heating. The chlorination step using phosphorus oxychloride is typically carried out at elevated temperatures, for instance, by heating at 80°C. prepchem.com

The following table outlines the impact of different solvents and temperatures on relevant synthetic steps.

Reaction Step Solvent Temperature Observations and Effects
Quinoline Synthesis (General)EthanolRefluxCommon protic solvent for many quinoline syntheses. tandfonline.com
Quinoline Synthesis (General)Water90-200°CA green solvent, often used in microwave-assisted reactions. tandfonline.com
Quinoline Synthesis (General)Solvent-free80-120°CEnvironmentally friendly, often paired with heterogeneous catalysts. clockss.orgresearchgate.netnih.gov
Quinoline Synthesis (Zirconocene-catalyzed)Dimethylformamide (DMF)Room TemperatureAprotic polar solvent, found to give high yields. rsc.org
ChlorinationPhosphorus Oxychloride (neat)80°CPOCl₃ acts as both reagent and solvent. prepchem.com
Nitro Group Reduction (Enzymatic)Buffer SolutionNot specifiedAqueous system for biocatalysis. nih.govnih.gov
Nitro Group Reduction (Catalytic)Ethanol/Dichloromethane0°C to Room TempCommon solvents for catalytic hydrogenation. nih.gov

Isolation and Purification Techniques

The successful synthesis of this compound necessitates effective isolation and purification of the intermediates and the final product from the reaction mixtures. Standard laboratory procedures are generally employed for this purpose.

Upon completion of a reaction step, the initial isolation often involves precipitation of the product from the reaction mixture. This can be achieved by cooling the reaction vessel or by pouring the reaction mixture into a non-solvent, such as ice-water. prepchem.com The resulting solid precipitate is then collected by filtration. For instance, after the chlorination of a hydroxyquinoline, the reaction mixture is poured into ice water and basified to precipitate the chlorinated product. prepchem.com

Further purification is typically required to remove unreacted starting materials, catalysts, and by-products. The most common methods for purifying solid organic compounds like quinoline derivatives are crystallization and column chromatography.

Crystallization is a widely used technique for purifying solid compounds. youtube.com The crude product is dissolved in a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. Solvents such as ethanol and methanol (B129727) are frequently used for the recrystallization of quinoline derivatives. nih.gov The purity of the crystals can be assessed by their melting point.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture travel down the column at different rates and are collected as separate fractions. For example, the purification of a chlorinated quinoline intermediate was achieved using column chromatography on silica gel with chloroform (B151607) as the eluent. prepchem.com

After purification, the identity and purity of the compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Sustainable Synthesis Approaches and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines and their derivatives to minimize environmental impact and enhance safety and efficiency. ijpsjournal.com The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

One of the key areas of focus is the use of green solvents . Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Researchers have explored the use of water, ethanol, and ionic liquids as more environmentally benign alternatives for quinoline synthesis. tandfonline.comijpsjournal.comrsc.org

Solvent-free reactions represent an even greener approach, completely eliminating the need for a solvent. researchgate.net These reactions are often facilitated by microwave irradiation or the use of solid-supported catalysts, which can lead to shorter reaction times, higher yields, and easier product isolation. clockss.orgtandfonline.com

The development and use of reusable catalysts is another cornerstone of green quinoline synthesis. Heterogeneous catalysts, such as zeolites, clays (B1170129) (e.g., Montmorillonite K10), and metal oxides on various supports, can be easily recovered from the reaction mixture by filtration and reused multiple times without significant loss of activity. clockss.orgrsc.orgnumberanalytics.com This reduces waste and the cost associated with the catalyst. For example, a palladium on nickel foam-based catalyst has been shown to be highly reusable for the hydrogenation of quinolines. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as certain cyclization and addition reactions, are preferred as they generate fewer by-products. One-pot, multi-component reactions are particularly attractive from a green chemistry perspective as they can reduce the number of synthetic steps, solvent usage, and waste generation. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, is an emerging green methodology. The enzymatic reduction of 6-nitroquinoline to 6-aminoquinoline using xanthine oxidase is a prime example of a highly selective and environmentally friendly transformation that can be performed in aqueous media under mild conditions. nih.govnih.gov Similarly, photocatalytic methods using visible light and green hydrogen sources like isopropanol (B130326) are being developed for the reduction of nitroarenes. acs.orgrsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more economical.

Chemical Reactivity and Transformations of 2 Chloro 4 Methylquinolin 6 Amine

Reactivity at the Amino Position (C-6)

Acylation and Alkylation Reactions

The primary amino group at the C-6 position of 2-Chloro-4-methylquinolin-6-amine is a key site for nucleophilic attack, readily participating in acylation and alkylation reactions. These transformations are fundamental in organic synthesis for introducing a wide variety of functional groups and for the use of the amino group as a directing or protecting group in subsequent reactions.

Acylation: The 6-amino group can be easily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative, N-(2-chloro-4-methylquinolin-6-yl)acetamide. This transformation is significant as the resulting amide is less activating towards electrophilic aromatic substitution than the parent amine, a strategy often employed to control selectivity in further functionalization steps. mdpi.com

Alkylation: While direct alkylation of aromatic amines with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products, it remains a viable pathway for derivatization. The reaction introduces alkyl substituents onto the nitrogen atom. For example, treatment of 4-chloroquinoline-2-thione with alkylating agents like dimethyl sulfate (B86663) or ethyl iodide results in the formation of 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com A similar principle applies to the 6-amino group of the title compound, which can be subjected to alkylation to produce secondary or tertiary amines.

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Example Product Structure Product Name
Acylation Acetyl Chloride (CH₃COCl) N-(2-chloro-4-methylquinolin-6-yl)acetamide
Alkylation Methyl Iodide (CH₃I) 2-Chloro-N,4-dimethylquinolin-6-amine

Schiff Base Formation and Related Condensation Reactions

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.net This reaction involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final imine. researchgate.netsigmaaldrich.com

The 6-amino group of this compound can react with a variety of aromatic and aliphatic carbonyl compounds to form a diverse library of Schiff bases. pvamu.edu The reaction is typically catalyzed by a small amount of acid. The resulting imine products have applications in coordination chemistry as ligands for metal complexes and are studied for various biological activities. researchgate.netpvamu.edu

Table 2: Examples of Schiff Base Formation

Carbonyl Reactant Product Structure Resulting Schiff Base Name
Benzaldehyde (E)-N-benzylidene-2-chloro-4-methylquinolin-6-amine
Salicylaldehyde 2-(((E)-(2-chloro-4-methylquinolin-6-yl)imino)methyl)phenol
Acetone (E)-2-chloro-4-methyl-N-(propan-2-ylidene)quinolin-6-amine

Diazotization and Subsequent Transformations

The diazotization of aromatic primary amines is a powerful synthetic tool used to convert the amino group into an excellent leaving group, the diazonium ion (-N₂⁺), which can then be replaced by a wide range of nucleophiles. wikipedia.orgnih.gov The reaction is performed by treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. wikipedia.orgwikipedia.org

Once formed, the 2-chloro-4-methylquinoline-6-diazonium salt serves as a versatile intermediate. rsc.org

Sandmeyer Reactions: Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, allows for the introduction of chloro, bromo, and cyano groups, respectively, onto the quinoline (B57606) ring at the C-6 position. wikipedia.org

Schiemann Reaction: The diazonium salt can be converted to a more stable tetrafluoroborate (B81430) salt by adding fluoroboric acid (HBF₄). Gentle heating of this salt results in the formation of the corresponding fluoro derivative.

Iodination: Reaction with potassium iodide (KI) solution leads to the formation of the iodo-substituted quinoline, releasing nitrogen gas. nih.gov

Hydroxylation: Warming the aqueous solution of the diazonium salt causes it to react with water, yielding the corresponding phenol (B47542) (6-hydroxy-2-chloro-4-methylquinoline). nih.govvaia.com

Deamination: The amino group can be removed and replaced with a hydrogen atom by reduction with hypophosphorous acid (H₃PO₂).

Table 3: Transformations of the 2-Chloro-4-methylquinoline-6-diazonium Salt

Reaction Name Reagent(s) Product
Sandmeyer (Chlorination) CuCl 2,6-Dichloro-4-methylquinoline
Sandmeyer (Bromination) CuBr 6-Bromo-2-chloro-4-methylquinoline
Sandmeyer (Cyanation) CuCN 2-Chloro-4-methylquinoline-6-carbonitrile

Reactivity at the Methyl Position (C-4)

Side-Chain Functionalization and Derivatization

The methyl group at the C-4 position of the quinoline ring, also known as a lepidine derivative, exhibits notable reactivity. Its protons are acidic enough to participate in condensation and oxidation reactions, providing a route for side-chain elaboration.

Condensation Reactions: The C-4 methyl group can undergo condensation with aromatic aldehydes, such as benzaldehyde, typically in the presence of a catalyst like acetic anhydride (B1165640) or zinc chloride. vaia.comacs.org This reaction proceeds through a proposed 2-methylene-1,2-dihydroquinoline intermediate, leading to the formation of styrylquinoline derivatives. vaia.com

Oxidation: The methyl group can be oxidized to afford other functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted into a formyl group (-CHO) or a carboxylic acid group (-COOH). researchgate.netwikipedia.org For example, oxidation with selenium dioxide is a known method for converting methylheteroarenes to the corresponding aldehydes, while stronger oxidizing agents can produce quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. acs.orgca.gov The regioselectivity of this reaction on the this compound ring system is governed by the combined electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

The quinoline ring itself is deactivated towards electrophilic attack compared to benzene (B151609), with substitution generally favoring the benzene ring portion (positions 5, 6, 7, and 8). The substituents on the ring play a crucial role in directing incoming electrophiles: chemicalbook.com

-NH₂ (amino) group at C-6: This is a powerful activating and ortho-, para-directing group. It strongly directs electrophiles to the C-5 and C-7 positions. mdpi.com

-CH₃ (methyl) group at C-4: This is a weakly activating, ortho-, para-directing group.

-Cl (chloro) group at C-2: This is a deactivating but ortho-, para-directing group.

Ring Nitrogen: The nitrogen atom in the heterocyclic ring is deactivating.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 2-Chloro-4-methyl-5-nitroquinolin-6-amine and 2-Chloro-4-methyl-7-nitroquinolin-6-amine
Bromination Br₂, FeBr₃ 5-Bromo-2-chloro-4-methylquinolin-6-amine and 7-Bromo-2-chloro-4-methylquinolin-6-amine
Sulfonation Fuming H₂SO₄ 6-Amino-2-chloro-4-methylquinoline-5-sulfonic acid and 6-Amino-2-chloro-4-methylquinoline-7-sulfonic acid

Complexation with Metal Ions and Coordination Chemistry Studies

Quinoline derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The 8-hydroxyquinoline (B1678124) molecule, for example, is a classic bidentate chelating agent that binds to metals through its ring nitrogen and the hydroxyl oxygen.

Similarly, this compound possesses two potential donor atoms: the heterocyclic nitrogen at position 1 (N-1) and the exocyclic amino nitrogen at position 6 (N-6). These two atoms can coordinate to a single metal ion to form a stable six-membered chelate ring. This bidentate coordination mode allows the molecule to form complexes with various transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net The formation of these complexes can significantly alter the electronic and steric properties of the parent molecule. Studies on similar Schiff base ligands derived from quinolines show that they readily form metal complexes, often with a 2:1 ligand-to-metal stoichiometry, resulting in octahedral or square planar geometries depending on the metal ion. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methylquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Chloro-4-methylquinolin-6-amine, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring system, the protons of the methyl group, and the protons of the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton to its position on the molecule.

A hypothetical data table for the expected ¹H NMR signals is presented below. The exact chemical shifts and coupling constants would require experimental data.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
H-3~6.8 - 7.2Singlet (s)N/A
H-5~7.0 - 7.5Doublet (d)~8.0 - 9.0
H-7~7.2 - 7.8Doublet of doublets (dd)J = ~8.0-9.0, ~2.0-2.5
H-8~7.5 - 8.0Doublet (d)~2.0 - 2.5
-CH₃~2.3 - 2.6Singlet (s)N/A
-NH₂~3.5 - 5.0Broad singlet (br s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the structure. The chemical shifts of these signals are indicative of the type of carbon (aromatic, aliphatic, attached to a heteroatom).

A table of predicted ¹³C NMR chemical shifts is provided below. These are estimates based on typical values for similar quinoline structures.

Carbon Assignment Expected Chemical Shift (ppm)
C-2~150 - 155
C-3~120 - 125
C-4~145 - 150
C-4a~148 - 152
C-5~115 - 120
C-6~140 - 145
C-7~125 - 130
C-8~100 - 105
C-8a~140 - 145
-CH₃~18 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are used to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to confirm the arrangement of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from ¹H and ¹³C NMR.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion. The molecular formula of this compound is C₁₀H₉ClN₂. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. HRMS would confirm the elemental composition by providing a highly accurate mass measurement.

Ion Formula Calculated Exact Mass
[M]⁺ (with ³⁵Cl)C₁₀H₉³⁵ClN₂192.0454
[M+2]⁺ (with ³⁷Cl)C₁₀H₉³⁷ClN₂194.0425

Fragmentation Pathway Analysis

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the structure. Likely fragmentation pathways for this compound would involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the quinoline ring system. The stability of the quinoline ring would likely result in a prominent molecular ion peak.

Spectroscopic and Crystallographic Data for this compound Not Found

Following a comprehensive search of available scientific literature and databases, detailed experimental and theoretical data regarding the spectroscopic and crystallographic characterization of the chemical compound This compound (CAS No. 90772-83-1) could not be located.

X-ray Crystallography for Solid-State Structure Determination:

Intermolecular Interactions and Crystal Packing

While information exists for structurally related compounds and various quinoline derivatives, the strict requirement to focus solely on This compound prevents the inclusion of such data. The absence of specific research findings for this particular molecule means that a scientifically accurate article adhering to the provided outline and content requirements cannot be generated at this time.

Computational Chemistry Studies on 2 Chloro 4 Methylquinolin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide detailed insights into molecular behavior that can be difficult or impossible to obtain through experimental means alone. For 2-Chloro-4-methylquinolin-6-amine, both Density Functional Theory (DFT) and ab initio methods have been employed to elucidate its fundamental characteristics.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a popular method for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.netnih.govdergipark.org.tr DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), are frequently used to optimize the molecular geometry and predict electronic properties. researchgate.netresearchgate.netnih.govdergipark.org.tr

Studies on related quinoline compounds have shown that DFT can accurately predict parameters such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. dergipark.org.trnih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. nih.gov For instance, in a study on 6-chloroquinoline (B1265530), DFT calculations were used to explore the compound's chemical reactivity based on frontier molecular orbital properties and electrostatic potential surfaces. dergipark.org.tr The introduction of substituents like chlorine can significantly alter the reactive nature of the quinoline moiety. dergipark.org.tr

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge delocalization and hyperconjugative interactions within the molecule. researchgate.netnih.gov This analysis helps in understanding the stability of the molecule arising from these electronic interactions. researchgate.net

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, have also been applied to study quinoline derivatives. The Hartree-Fock (HF) method is a fundamental ab initio approach that has been used alongside DFT to evaluate the molecular geometry and vibrational frequencies of substituted quinolines. researchgate.net

While DFT methods generally provide better agreement with experimental values for many properties, ab initio calculations offer a valuable complementary perspective. For example, studies on 4-amino-2-methylquinoline have utilized both HF and DFT methods to compare theoretical vibrational frequencies with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net These calculations, employing basis sets such as 6-31G** and 6-311++G**, contribute to a complete vibrational assignment and analysis of the fundamental modes of the compound. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound is a critical step in computational studies. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Both DFT and ab initio methods are employed for this purpose. researchgate.netnih.gov

For quinoline derivatives, the planarity of the quinoline ring system is a significant geometric feature. nih.govresearchgate.net X-ray crystallography studies on related compounds, such as 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, reveal that the quinoline ring system is essentially planar. nih.govresearchgate.net In this specific case, the chlorine atom deviates only slightly from the mean plane of the ring system. nih.govresearchgate.net

Theoretical calculations on similar molecules, like 2-chloroquinoline-3-carboxaldehyde, using the B3LYP/6–311++G(d,p) basis set, have been shown to produce optimized molecular structures that are in good agreement with experimental data. nih.gov The optimized geometric parameters, including bond lengths and bond angles, obtained from these calculations provide a detailed picture of the molecule's three-dimensional structure. researchgate.net

Table 1: Selected Optimized Geometric Parameters of a Related Quinoline Derivative Note: This table presents data for a structurally similar compound, 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, as a reference, due to the lack of specific published data for this compound.

ParameterValue
Bond Lengths (Å)
C2-N11.314 (3)
C2-Cl11.741 (2)
C4-C101.424 (3)
C6-C71.366 (4)
C6-C111.509 (4)
**Bond Angles (°) **
N1-C2-C3124.2 (2)
N1-C2-Cl1115.5 (2)
C3-C2-Cl1120.3 (2)
C5-C6-C7121.5 (3)
C5-C6-C11119.5 (3)
C7-C6-C11119.0 (3)
Data derived from crystallographic information of a related compound. nih.govresearchgate.net

Prediction and Simulation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide detailed assignments of spectral features, which aids in the structural elucidation of complex molecules.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR spectra. researchgate.netdergipark.org.tr

Studies on similar quinoline derivatives, such as 6-chloroquinoline and 2-chloro-3-methylquinoline, have demonstrated that theoretical chemical shifts calculated using the GIAO method show good correlation with experimental NMR data. researchgate.netdergipark.org.tr These calculations are typically performed on the optimized molecular geometry. While general ranges for proton and C-13 chemical shifts are known, theoretical calculations provide more precise predictions for specific molecules. pdx.edu For instance, the chemical shifts of protons attached to aromatic rings are influenced by the electronic environment created by substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for a Related Quinoline Structure Note: This table is illustrative and based on general principles and data from related structures, as specific calculated values for this compound are not available.

ProtonPredicted Chemical Shift (ppm)
H3~ 7.0 - 7.5
H5~ 7.5 - 8.0
H7~ 7.2 - 7.8
H8~ 7.8 - 8.2
CH₃~ 2.4 - 2.6
NH₂~ 3.5 - 5.0

Vibrational Frequency Calculations and Mode Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms within a molecule. Theoretical vibrational frequency calculations are essential for assigning the observed spectral bands to specific vibrational modes. researchgate.netnih.govnih.gov

DFT calculations, particularly at the B3LYP level, are widely used to compute harmonic vibrational frequencies. researchgate.netnih.gov However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. dergipark.org.tr To improve the agreement with experimental data, the calculated frequencies are typically scaled using appropriate scale factors. nih.govdergipark.org.tr

The Potential Energy Distribution (PED) analysis is a crucial tool for characterizing the nature of each vibrational mode. researchgate.netnih.gov It provides the contribution of each internal coordinate (such as stretching, bending, and torsion) to a given normal mode, allowing for a detailed and unambiguous assignment of the vibrational spectrum. researchgate.net For example, C-H stretching vibrations in aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. dergipark.org.tr The C-Cl stretching mode in related chloroquinoline compounds has been identified at lower frequencies. dergipark.org.tr

Table 3: Calculated Vibrational Frequencies and Assignments for a Related Quinoline Derivative Note: This table presents representative data based on studies of similar molecules, as specific calculated frequencies for this compound were not found in the searched literature.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment (PED)
ν(N-H)~ 3450N-H stretching
ν(C-H) aromatic~ 3050 - 3100C-H stretching
ν(C=C) / ν(C=N)~ 1400 - 1600Ring stretching
δ(C-H)~ 1000 - 1300In-plane C-H bending
γ(C-H)~ 750 - 1000Out-of-plane C-H bending
ν(C-Cl)~ 600 - 700C-Cl stretching
Frequencies are approximate and based on data from related compounds. dergipark.org.trnih.govresearchgate.net

Electronic Absorption Spectra Simulations

The electronic absorption spectrum of a molecule, which dictates its interaction with ultraviolet and visible light, can be simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These simulations calculate the energies of electronic transitions from the ground state to various excited states. For this compound, the spectrum would be characterized by π-π* and n-π* transitions within the quinoline ring system.

The presence of the amino (-NH2) and chloro (-Cl) substituents, along with the methyl (-CH3) group, would influence the absorption maxima (λmax). The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline. Conversely, the electron-withdrawing nature of the chlorine atom would likely induce a hypsochromic (blue) shift. The interplay of these substituents on the aromatic system determines the precise energies and intensities of the absorption peaks. Simulating the UV-Vis spectrum in different solvents can also provide insights into solvent effects on the electronic transitions. mdpi.com

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, particularly the amino group and the quinoline ring. The LUMO, in contrast, would likely be distributed over the electron-deficient parts of the quinoline ring, influenced by the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPredicted Primary LocalizationImplied Reactivity
HOMO Amino group (-NH2) and π-system of the quinoline ringNucleophilic/Electron Donating
LUMO Quinoline ring, particularly near the chlorine atomElectrophilic/Electron Accepting
HOMO-LUMO Gap ModerateIndicates chemical reactivity and kinetic stability

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. wikipedia.org This method allows for the quantification of intramolecular and intermolecular interactions, including hyperconjugation and charge transfer. acadpubl.eursc.org

In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density. Key interactions would include the donation of electron density from the lone pair of the nitrogen atom in the amino group into the π* orbitals of the quinoline ring. This delocalization contributes to the stability of the molecule. The analysis can also quantify the stabilization energies associated with these charge-transfer interactions. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group, making it a probable site for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially near the chlorine atom, indicating sites for nucleophilic attack.

Reactivity Descriptors and Reaction Pathway Modeling

Quantum chemical calculations can provide various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness and softness. These descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity.

Reaction pathway modeling, using methods like DFT, can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This would be particularly useful in understanding substitution reactions at the chlorine position or reactions involving the amino group.

Intermolecular Interaction Modeling

The way molecules interact with each other governs their physical properties in the solid state. Computational modeling can elucidate the nature and strength of these intermolecular interactions.

For this compound, hydrogen bonding is expected to be a significant intermolecular force. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. These interactions can lead to the formation of dimers or more extended supramolecular structures. nih.gov

Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are also likely to play a crucial role in the crystal packing. mdpi.comnih.gov The presence of the chlorine atom could also lead to halogen bonding (C-Cl···N or C-Cl···π interactions), which are increasingly recognized as important non-covalent interactions. ias.ac.in

Advanced Applications and Future Research Directions in Chemical Sciences

Utility as a Synthon in Complex Molecule Synthesis

2-Chloro-4-methylquinolin-6-amine serves as a critical intermediate in the synthesis of more intricate organic molecules. Its quinoline (B57606) core, substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an amine group at the 6-position, offers multiple points for chemical modification. This versatility allows for the introduction of various functional groups, making it a valuable building block in the construction of complex molecular architectures.

The reactivity of the chloro, methyl, and amino substituents plays a significant role in its synthetic utility. The chlorine atom at the 2-position, for instance, enhances the potential for electrophilic substitution reactions. This feature is exploited in the synthesis of various heterocyclic systems. For example, derivatives of 2-chloroquinoline (B121035) can be used to construct fused or binary quinoline-core heterocyclic systems. nih.gov

The amino group at the 6-position provides a nucleophilic site that can be readily functionalized. This allows for the attachment of other molecular fragments, expanding the structural diversity of the resulting compounds. The methyl group at the 4-position can also influence the reactivity of the quinoline ring system through steric and electronic effects.

Contributions to Functional Materials Chemistry

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for applications in functional materials chemistry.

Precursors for Fluorescent Dyes and Pigments

Quinoline derivatives are known to form the core structure of various dyes. A notable example is Quinoline Yellow SS, a popular dye produced from the condensation of phthalic anhydride (B1165640) and 2-methylquinoline. wikipedia.org The extended π-system of the quinoline ring in this compound provides a basis for the development of fluorescent compounds. By chemically modifying the amino and chloro groups, the electronic properties of the molecule can be tuned to achieve desired absorption and emission characteristics. This makes it a potential precursor for the synthesis of novel fluorescent dyes and pigments with applications in areas such as bio-imaging and optoelectronics.

Ligands in Coordination Polymers and Metal-Organic Frameworks

The nitrogen atom in the quinoline ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. This makes it a suitable ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org CPs and MOFs are crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. mdpi.com The specific geometry and electronic properties of this compound as a ligand can influence the structure and functionality of the resulting CPs and MOFs. mdpi.com The ability of pyridine (B92270) derivatives to form coordination complexes enhances their utility in catalysis and material science.

Components in Optoelectronic Materials

The delocalized π-electron system of the quinoline ring suggests potential applications in optoelectronic materials. Quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to functionalize this compound allows for the tuning of its electronic and optical properties, which is crucial for optimizing the performance of optoelectronic materials.

Development of Novel Synthetic Methodologies Exploiting its Distinctive Reactivity

The unique reactivity of this compound and related quinoline derivatives drives the development of new synthetic methods. ucsc.edu For instance, the presence of the chloro group at the 2-position allows for nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of functional groups. mdpi.com

Researchers are exploring new catalytic systems and reaction conditions to achieve regioselective functionalization of the quinoline ring. mdpi.com The development of efficient and environmentally friendly procedures for the synthesis of quinoline derivatives is an active area of research. researchgate.net This includes the use of microwave irradiation and solvent-free conditions to improve reaction efficiency and reduce environmental impact. researchgate.net The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, has been found to produce 2-methylquinoline-4-carboxylic acid derivatives as by-products, highlighting the complex reactivity of these systems. sci-hub.se

Advancements in Theoretical Insights and Predictive Modeling for Quinoline Derivatives

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly used to gain deeper insights into the structure, reactivity, and properties of quinoline derivatives like this compound. nih.govresearchgate.net These theoretical studies complement experimental work by providing a molecular-level understanding of chemical processes.

Predictive modeling can be used to forecast the reactivity of different sites on the quinoline ring, guiding the design of new synthetic strategies. researchgate.net For example, computational models can predict the regioselectivity of electrophilic substitution reactions based on the electronic properties of the substituted quinoline. Molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the biological activity of quinoline derivatives, aiding in the design of new drug candidates. nih.govmdpi.com These computational tools are invaluable for accelerating the discovery and development of new functional molecules based on the quinoline scaffold.

Q & A

Q. Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature60–100°C (reflux)Higher temps favor SNAr
SolventEthanol, THF, DMFPolar aprotic solvents improve reactivity
Reaction Time6–24 hoursProlonged time reduces side products
CatalystNaH, K2CO3Base choice affects regioselectivity

Advanced Note : Computational tools (e.g., DFT calculations) can predict substituent effects on reaction pathways, aiding in precursor design .

How is this compound characterized using spectroscopic and crystallographic methods?

Q. Basic Research Focus

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl at C4, chloro at C2). Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm, while the methyl group resonates near δ 2.5 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ at m/z 207.6) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Cl ~1.73 Å, C-N ~1.35 Å) and hydrogen-bonding networks. SHELX software is standard for refinement .

Advanced Note : High-resolution data may reveal π-stacking interactions in the solid state, influencing solubility and stability .

What computational strategies predict the reactivity of this compound for derivatization?

Q. Advanced Research Focus

  • Molecular Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The chloro group is susceptible to SNAr, while the methyl group resists oxidation .
  • Docking Studies : Virtual screening (AutoDock Vina) identifies potential biological targets by simulating ligand-receptor binding (e.g., kinase inhibition) .
  • Retrosynthetic Tools : Databases like Reaxys or Pistachio suggest feasible routes for functionalizing the quinoline core .

Key Insight : Meta-directed substitution at C6 is sterically hindered by the methyl group at C4, requiring careful solvent selection .

What challenges arise in resolving crystallographic data for this compound?

Q. Advanced Research Focus

  • Disorder : The methyl group at C4 may exhibit rotational disorder, complicating electron density maps. Partial occupancy refinement in SHELXL mitigates this .
  • Twinned Crystals : Common in halogenated quinolines. TWINABS or CELL_NOW preprocesses data to correct for twinning .
  • Hydrogen Bonding : Weak C-H⋯N interactions require high-resolution (<1.0 Å) data for accurate modeling .

Example : In 4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine (a structural analog), hydrogen bonds between NH and Cl stabilize the crystal lattice .

How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Q. Advanced Research Focus

  • Core Modifications :
    • Chloro Position : Moving Cl from C2 to C6 reduces antimalarial activity but enhances anticancer potential .
    • Methyl Substitution : A methyl at C4 increases lipophilicity, improving blood-brain barrier penetration .

Case Study : Derivatives with fluorobenzoyl groups (e.g., 2-[6-chloro-3-(4-fluorobenzoyl)-quinolin-1-yl]acetamide) show enhanced enzyme inhibition (IC50 < 1 µM) via π-π stacking with active sites .

Q. Methodology :

  • Biological Assays : MTT for cytotoxicity, Plasmodium falciparum culture for antimalarial testing.
  • QSAR Models : CoMFA or CoMSIA correlate substituent effects with activity .

How do solvent and pH affect the stability of this compound in biological assays?

Q. Basic Research Focus

  • pH Stability : Degrades above pH 8 due to dechlorination. Buffers (PBS, pH 7.4) are ideal for in vitro studies .
  • Solvent Compatibility : Soluble in DMSO (stock solutions), but >1% DMSO may artifactually inhibit cell growth .

Advanced Note : LC-MS monitors degradation products (e.g., quinoline-N-oxide at m/z 223.6) under stressed conditions .

What synthetic strategies minimize byproducts during chlorination of the quinoline core?

Q. Advanced Research Focus

  • Directed Chlorination : Use of directing groups (e.g., -NH2 at C6) ensures regioselectivity. Example: N-protected intermediates prevent over-chlorination .
  • Catalytic Systems : FeCl3/AgOTf combinations enhance selectivity for mono-chlorination at C2 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methylquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.